molecular formula C11H9ClN2 B561131 4-Chloro-3-(pyridin-2-YL)aniline CAS No. 879088-41-2

4-Chloro-3-(pyridin-2-YL)aniline

Cat. No. B561131
M. Wt: 204.657
InChI Key: QWVLHTCIAZPQAY-UHFFFAOYSA-N
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Description

4-Chloro-3-(pyridin-2-YL)aniline is a phenylpyridine . It is also known by its CAS number 879088-41-2 .


Molecular Structure Analysis

The molecular formula of 4-Chloro-3-(pyridin-2-YL)aniline is C11H9ClN2 . The InChI code is 1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2 . The molecular weight is 204.65 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-(pyridin-2-YL)aniline include a molecular weight of 204.65 g/mol , a XLogP3-AA of 2.5 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 2 , and a rotatable bond count of 1 .

Scientific Research Applications

  • Crystal Structure Analysis : Adeleke and Omondi (2022) presented the crystal structure of a secondary amine derived from 4-Chloro-3-(pyridin-2-YL)aniline, characterized using techniques like FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction. This indicates its utility in structural chemistry research (Adeleke & Omondi, 2022).

  • Fungicide Analysis : A compound structurally related to 4-Chloro-3-(pyridin-2-YL)aniline, known as fluazinam, was studied by Jeon et al. (2013). The research focused on the crystal structure, revealing insights into its application as a fungicide (Jeon, Kim, Lee & Kim, 2013).

  • Isomeric Structural Studies : Su et al. (2013) analyzed isomeric forms of a compound related to 4-Chloro-3-(pyridin-2-YL)aniline, focusing on the chlorine substitution's positional impact on the structure and packing interactions (Su, Wang, Liu & Li, 2013).

  • NLO Applications : Draguta et al. (2015) synthesized new organic binary solids with phenolic coformers, including derivatives of 4-Chloro-3-(pyridin-2-YL)aniline, for potential use in Nonlinear Optics (NLO) applications (Draguta, Fonari, Leonova & Timofeeva, 2015).

  • Corrosion Inhibition : Fernandes et al. (2019) synthesized 4‐Chloro‐N‐(pyridin‐2‐ylmethyl)aniline and tested it as a corrosion inhibitor for mild steel in acid medium, showing high efficiency in protection by adsorption on metal surfaces (Fernandes, Mello, dos Santos, Souza, Lanznaster & Ponzio, 2019).

  • Corrosion Inhibition Performance Studies : Xu et al. (2015) investigated the corrosion inhibition properties of a pyridine derivative, closely related to 4-Chloro-3-(pyridin-2-YL)aniline, on mild steel in hydrochloric acid, indicating its potential as a mixed-type inhibitor (Xu, Ji, Zhang, Jin, Yang & Chen, 2015).

  • Chemical Shifts and Synthesis Studies : Rančić et al. (2014) synthesized a series of compounds including derivatives of 4-Chloro-3-(pyridin-2-YL)aniline and applied linear free-energy relationships to their 13C NMR chemical shifts, providing insights into electronic substituent effects (Rančić, Trišović, Milčić, Jovanovic, Jovanović & Marinković, 2014).

  • Vibrational Spectra Study : Acosta-Ramírez et al. (2013) conducted theoretical and experimental studies on the structure and vibrational spectra of a series of compounds including 2-(benzylthio)-N-{pyridinylmethylidene}anilines, related to 4-Chloro-3-(pyridin-2-YL)aniline (Acosta-Ramírez, Larade, Lloy, Cross, McLellan, Martell, McDonald & Bierenstiel, 2013).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Substituted pyridines are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

4-chloro-3-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVLHTCIAZPQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653956
Record name 4-Chloro-3-(pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(pyridin-2-YL)aniline

CAS RN

879088-41-2
Record name 4-Chloro-3-(2-pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879088-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-3-(pyridin-2-yl)nitrobenzene (1.47 g, 6.26 mmol) was suspended in EtOH (35 mL), and the SnCl2 (3.87 g; 20.4 mmol) and conc. HCl (5 mL) were added and rinsed in with a further 5 mLs EtOH. The solution was placed in a 40° C. oil bath and heated to 60° C. The solution was stirred at 60° C. for 1½ hr., cooled to RT and diluted with 1 N HCl (100 mL). This solution was poured into an Et2O/1 N HCl solution (100 mL:150 mL) and extracted. The aqueous layer was diluted with EtOAc (250 mL), cooled to 0° C., and made basic with 10 N NaOH (50 mL). This solution was extracted (EtOAc, 2×), and the combined organics were washed with brine and dried over Na2SO4 and charcoal. Suction filtration through celite gave a clear colorless solution which was concentrated to yield 4-chloro-3-(pyridine-2-yl)aniline (1.21 g, 5.93 mmol, 94% yield) as a cream colored crystalline solid which was used in the next reaction without further purification.
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
3.87 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
10
Citations
G Liu, D Xue, J Yang, J Wang, X Liu… - Journal of medicinal …, 2016 - ACS Publications
A series of novel Smo antagonists were developed either by directly incorporating the basic skeleton of the natural product artemisinin or by first breaking artemisinin into structurally …
Number of citations: 33 pubs.acs.org
M Cao, HY Hu, HC Zhao, XQ Zhang, HM Gu, L Yang… - Chemical Papers, 2014 - Springer
In the current study a facile synthetic route for preparing antineoplastic drug GDC-0449 is investigated. Starting with pyridine-1-oxide and 1-iodo-3-nitrobenzene, the intermediate …
Number of citations: 6 link.springer.com
P Loos, H Alex, J Hassfeld, K Lovis… - … Process Research & …, 2016 - ACS Publications
The selective hydrogenation of functionalized nitroaromatics poses a major challenge from both academic as well as industrial viewpoints. As part of the CHEM21 initiative ( www.…
Number of citations: 55 pubs.acs.org
W Li, Q Sun, L Song, C Gao, F Liu, Y Chen… - European Journal of …, 2017 - Elsevier
PI3K/Akt/mTOR and hedgehog (Hh) signalings are two important pathways in breast cancer, which are usually connected with the drug resistance and cancer migration. Many studies …
Number of citations: 13 www.sciencedirect.com
P Huang, S Zheng, BM Wierbowski, Y Kim, D Nedelcu… - Cell, 2018 - cell.com
The seven-transmembrane-spanning protein Smoothened is the central transducer in Hedgehog signaling, a pathway fundamental in development and in cancer. Smoothened is …
Number of citations: 174 www.cell.com
J Wen, MK Hadden - European journal of medicinal chemistry, 2021 - Elsevier
Medulloblastoma (MB) is the most common malignant brain tumor in children. Current treatment for MB includes surgical resection, radiotherapy and chemotherapy. Despite significant …
Number of citations: 14 www.sciencedirect.com
L Gatto, E Franceschi, A Tosoni, V Di Nunno… - 2022 - academia.edu
Medulloblastoma is a rare malignancy of the posterior cranial fossa. Although until now considered a single disease, according to the current WHO classification, it is a heterogeneous …
Number of citations: 0 www.academia.edu
X Liu, C Ding, W Tan, A Zhang - Pharmacology & therapeutics, 2020 - Elsevier
Medulloblastoma (MB) is the most common childhood malignant brain tumor, accounting for approximately 20% of all pediatric central nervous system tumors. Current standard …
Number of citations: 48 www.sciencedirect.com
L Gatto, E Franceschi, A Tosoni, V Di Nunno… - Cancers, 2022 - mdpi.com
Simple Summary In the last decade, medulloblastoma entered the molecular era, with progressive advances in the knowledge of the molecular biology of this rare tumor. These …
Number of citations: 6 www.mdpi.com
R Angelaud, M Reynolds, C Venkatramani… - … Process Research & …, 2016 - ACS Publications
The development work toward the robust and efficient manufacturing process to vismodegib, the active pharmaceutical ingredient (API) in Erivedge, is described. The optimization of the …
Number of citations: 26 pubs.acs.org

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